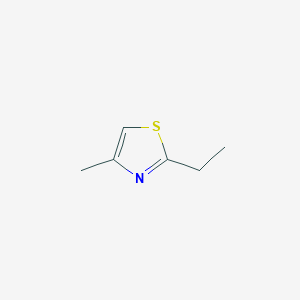![molecular formula C13H12N2O4S B098526 2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester CAS No. 16238-40-7](/img/structure/B98526.png)
2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester, also known as Methyl 2-[(o-methoxyphenyl)imino]-3,4-dihydro-2H-thiazine-6-carboxylate, is a chemical compound with potential therapeutic properties. This compound has been the subject of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester 2-[(o-methoxyphenyl)imino]-3,4-dihydro-2H-thiazine-6-carboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting the growth of bacteria and fungi. It may also exert its antitumor effects by inducing apoptosis in cancer cells.
Biochemical And Physiological Effects
2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester 2-[(o-methoxyphenyl)imino]-3,4-dihydro-2H-thiazine-6-carboxylate has been shown to have a range of biochemical and physiological effects. It has been reported to exhibit antioxidant and anti-inflammatory properties. Additionally, this compound has been shown to inhibit the growth of various bacterial and fungal strains. It has also been reported to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester 2-[(o-methoxyphenyl)imino]-3,4-dihydro-2H-thiazine-6-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, this compound has been shown to have a broad range of potential applications in various fields of science. However, the limitations of this compound include its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the research on 2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester 2-[(o-methoxyphenyl)imino]-3,4-dihydro-2H-thiazine-6-carboxylate. One potential direction is to investigate its potential as an antitumor agent. Additionally, this compound could be studied for its potential as an antioxidant and anti-inflammatory agent. Further research could also focus on the mechanism of action of this compound and its potential toxicity. Finally, this compound could be further optimized for its solubility and bioavailability in order to improve its potential therapeutic applications.
Conclusion:
2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester 2-[(o-methoxyphenyl)imino]-3,4-dihydro-2H-thiazine-6-carboxylate is a chemical compound with potential therapeutic properties. It has been studied for its antibacterial, antifungal, and antitumor properties, as well as its potential as an antioxidant and anti-inflammatory agent. While this compound has several advantages for lab experiments, its potential toxicity and limited solubility in water are important limitations. Further research on this compound could lead to the development of new therapies for various diseases.
Synthesis Methods
2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester 2-[(o-methoxyphenyl)imino]-3,4-dihydro-2H-thiazine-6-carboxylate can be synthesized by reacting 2-aminothiazoline with o-methoxybenzaldehyde in the presence of acetic acid. The resulting product is then treated with methyl chloroformate to obtain the final product.
Scientific Research Applications
2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester 2-[(o-methoxyphenyl)imino]-3,4-dihydro-2H-thiazine-6-carboxylate has potential applications in various fields of science. It has been studied for its antibacterial, antifungal, and antitumor properties. This compound has also been investigated for its potential as an antioxidant and anti-inflammatory agent.
properties
CAS RN |
16238-40-7 |
|---|---|
Product Name |
2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester |
Molecular Formula |
C13H12N2O4S |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
methyl 2-(2-methoxyanilino)-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C13H12N2O4S/c1-18-9-6-4-3-5-8(9)14-13-15-11(16)7-10(20-13)12(17)19-2/h3-7H,1-2H3,(H,14,15,16) |
InChI Key |
WMCVLVVISPNWKF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC2=NC(=O)C=C(S2)C(=O)OC |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=O)C=C(S2)C(=O)OC |
synonyms |
3,4-Dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-2H-1,3-thiazine-6-carboxylic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)



![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)
